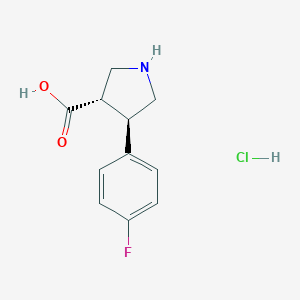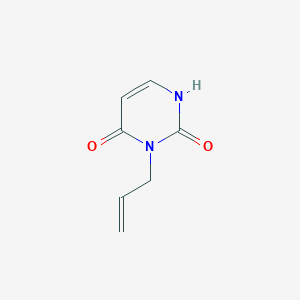
2-(3-(溴甲基)苯基)乙酸
概述
描述
2-(3-(Bromomethyl)phenyl)acetic acid is a chemical compound with the CAS Number: 118647-53-3 . It has a molecular weight of 229.07 g/mol . The compound is solid in physical form .
Synthesis Analysis
The benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester into (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester using N-bromosuccinimide in the presence of 2,2`-azobisisobutyronitrile in various reaction solvents has been investigated . The efficiency of the reaction was found to be sensitive to the kind of reaction solvents .Molecular Structure Analysis
The molecular formula of 2-(3-(Bromomethyl)phenyl)acetic acid is C9H9BrO2 . The InChI representation of the molecule is InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7 (4-8)5-9 (11)12/h1-4H,5-6H2, (H,11,12) .Chemical Reactions Analysis
The benzylic bromination of 1 to 2 can be performed in 1,2-dichlorobenzene as reaction solvent superior to the classic Wohl-Ziegler procedure in both reaction time and isolated yield (8 h vs 12 h, 92 vs 79%) .Physical And Chemical Properties Analysis
The compound has a boiling point of 341.1±22.0C at 760 mmHg . The flash point is 160.1 . It has a topological polar surface area of 37.3 Ų . The compound has a rotatable bond count of 3 .科学研究应用
化学合成和分子结构:
- 2-(3-(溴甲基)苯基)乙酸已被用于化学合成,特别是在形成各种有机化合物方面。例如,它参与了溴化过程,产生苄基亚甲基吡啶-2-基-肼溴化物,具有典型N-溴化合物的性质 (Gibson, 1963)。
- 该化合物已被研究其分子结构和电子性质,如分子静电势和能带隙,表明其在材料科学应用中的潜力 (Rahuman et al., 2020)。
生物活性:
- 在药理学和生物化学领域,2-(3-(溴甲基)苯基)乙酸衍生物已被合成并评估其抗微生物活性。其中一些衍生物显示出对各种微生物的活性,突显了它们在开发新的抗微生物剂中的潜力 (Demirbas et al., 2004)。
化学分析技术:
- 该化合物及其衍生物也是分析化学的研究对象,特别是在光谱研究中。例如,合成了2-(3-溴-4-甲氧基苯基)乙酸,并使用晶体学分析其分子结构 (Guzei et al., 2010)。
杂环合成:
- 它参与了新型杂环的合成,这在开发药物和先进材料方面具有重要意义。使用该化合物的衍生物合成了新的2-(4-(4-X-苯基磺酰基)苯基)-4-(3-溴/3-溴-4-甲氧基苄亚甲基)噁唑-5(4H)-酮 (Rosca, 2020)。
代谢研究:
- 该化合物已被用于研究探索生物系统中各种药物和物质的代谢,这对于药物开发和毒理学至关重要 (Mangani et al., 2004)。
作用机制
Target of Action
It is often used as an organic building block in chemical synthesis, suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
It’s known that benzylic halides like this compound typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-(Bromomethyl)phenyl)acetic acid might interact with its targets through a similar mechanism.
Biochemical Pathways
Pharmacokinetics
Its physical properties such as boiling point (3411±220 °C at 760 mmHg) and molecular weight (22907) could influence its pharmacokinetic behavior .
Result of Action
Action Environment
The action, efficacy, and stability of 2-(3-(Bromomethyl)phenyl)acetic acid can be influenced by various environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .
安全和危害
属性
IUPAC Name |
2-[3-(bromomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUGJRUEGVFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438944 | |
| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118647-53-3 | |
| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)



![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)




![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)
